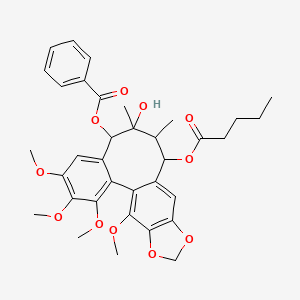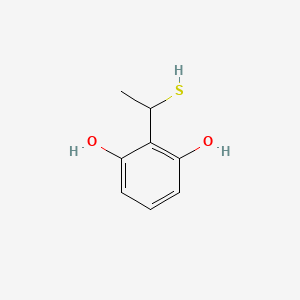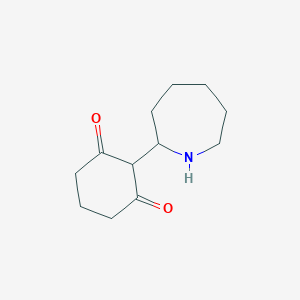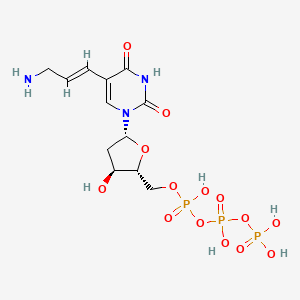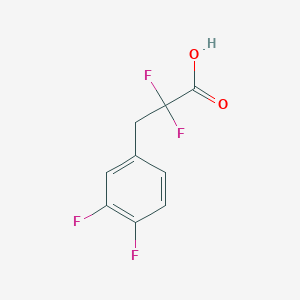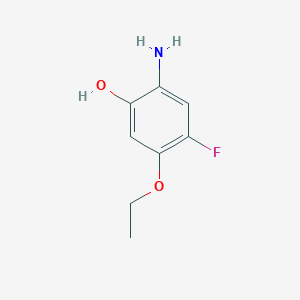![molecular formula C7H12ClIO2 B13076840 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13076840.png)
3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane is an organic compound characterized by its unique structure, which includes an oxetane ring and halogenated side chains
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-methylpropene and iodine.
Halogenation: The first step involves the halogenation of 3-chloro-2-methylpropene to introduce the iodine atom. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions.
Oxetane Formation: The halogenated intermediate is then reacted with an oxetane precursor under basic conditions to form the desired oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions to form linear or cyclic products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
科学研究应用
Chemistry
In organic synthesis, 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its halogenated side chains and oxetane ring are of particular interest for designing new pharmaceuticals with improved pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and materials science.
作用机制
The mechanism by which 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane exerts its effects depends on the specific application. In chemical reactions, the halogen atoms and oxetane ring play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
3-[(1-Bromo-3-iodo-2-methylpropan-2-yl)oxy]oxetane: Similar structure but with a bromine atom instead of chlorine.
3-[(1-Chloro-3-fluoro-2-methylpropan-2-yl)oxy]oxetane: Similar structure but with a fluorine atom instead of iodine.
3-[(1-Chloro-3-iodo-2-ethylpropan-2-yl)oxy]oxetane: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane is unique due to the combination of its halogenated side chains and oxetane ring. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H12ClIO2 |
|---|---|
分子量 |
290.52 g/mol |
IUPAC 名称 |
3-(1-chloro-3-iodo-2-methylpropan-2-yl)oxyoxetane |
InChI |
InChI=1S/C7H12ClIO2/c1-7(4-8,5-9)11-6-2-10-3-6/h6H,2-5H2,1H3 |
InChI 键 |
RURWVCIGUOINPL-UHFFFAOYSA-N |
规范 SMILES |
CC(CCl)(CI)OC1COC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)
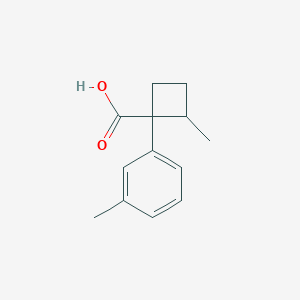
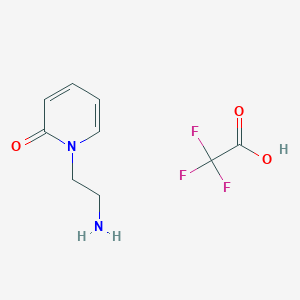
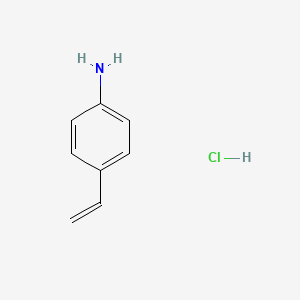
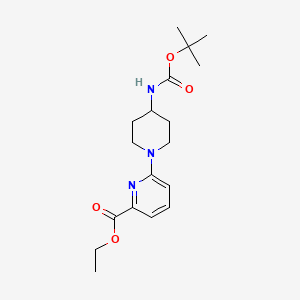
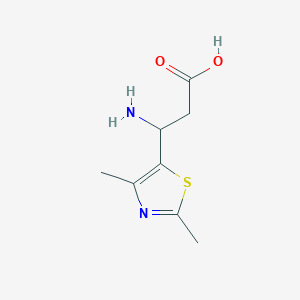
![1H,2H,3H,4H-benzo[f]isoquinoline](/img/structure/B13076796.png)
